2-(4-ETHYLPHENYL)-N'-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
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Overview
Description
2-(4-ETHYLPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a nitro-furyl group, and an ethylphenyl group. Its molecular formula is C22H18N4O3, and it is known for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 2-(4-ethylphenyl)-4-quinolinecarbohydrazide with 5-nitro-2-furaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitrated or halogenated quinoline derivatives.
Scientific Research Applications
2-(4-ETHYLPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA and proteins, leading to cytotoxic effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. These mechanisms contribute to the compound’s potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
- 2-(4-CHLOROPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
- 2-(4-BROMOPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
Uniqueness
2-(4-ETHYLPHENYL)-N’-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-2-15-7-9-16(10-8-15)21-13-19(18-5-3-4-6-20(18)25-21)23(28)26-24-14-17-11-12-22(31-17)27(29)30/h3-14H,2H2,1H3,(H,26,28)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUXDQGZILHMJ-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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